molecular formula C17H31ClN2O5S B12317950 N-desmethylclindamycin

N-desmethylclindamycin

Cat. No.: B12317950
M. Wt: 411.0 g/mol
InChI Key: HDBHHHCDEYATPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

N-desmethylclindamycin is primarily produced as a metabolite during the hepatic metabolism of clindamycin. The process involves the action of cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5

Chemical Reactions Analysis

N-desmethylclindamycin undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include cytochrome P450 enzymes for N-demethylation and oxidizing agents for oxidation reactions. The major products formed from these reactions include clindamycin sulfoxide and other minor metabolites .

Scientific Research Applications

N-desmethylclindamycin is primarily studied in the context of its parent compound, clindamycin. Its applications include:

Properties

Molecular Formula

C17H31ClN2O5S

Molecular Weight

411.0 g/mol

IUPAC Name

N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-propylpyrrolidine-2-carboxamide

InChI

InChI=1S/C17H31ClN2O5S/c1-4-5-9-6-10(19-7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)

InChI Key

HDBHHHCDEYATPY-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(NC1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl

Origin of Product

United States

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